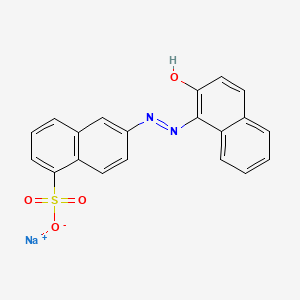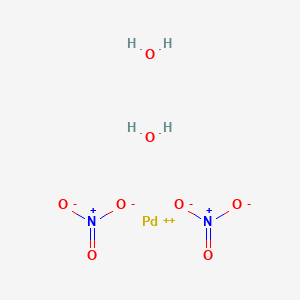
Palladium(II) nitrate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Palladium(II) nitrate dihydrate is widely used as a catalyst in organic synthesis. It facilitates various reactions, including the hydrogenation of organic molecules , which is crucial for producing a wide range of chemical products. It also aids in the dehydrogenation of alkanes and the oxidation of alcohols , processes important for the pharmaceutical and fine chemical industries .
Electrodeposition of Palladium
This compound serves as a palladium source in the electrodeposition process , which is essential for coating surfaces with a thin layer of palladium. This application is significant in the manufacturing of electronic components, where palladium’s excellent conductivity and resistance to oxidation are valued .
Fabrication of Hydrogen Storage Devices
Researchers employ Palladium(II) nitrate dihydrate in the fabrication of low-cost solid-state hydrogen storage devices . These devices often use a nanocomposite of reduced graphene oxide and expanded graphite decorated with palladium nanoparticles, which can store hydrogen efficiently .
Catalyst for Hydrolysis Reactions
The compound is used to dope activated carbon or support palladium nanoclusters on hydroxyapatite, enhancing their catalytic performance in the hydrolysis of ammonia-borane . This reaction is a step towards generating hydrogen for fuel cells .
Synthesis of Alloy Nanocatalysts
In the field of energy, Palladium(II) nitrate dihydrate is crucial for preparing platinum-palladium/carbon alloy nanocatalysts . These catalysts are designed for methanol-tolerant oxygen reduction reactions in fuel cells, which are pivotal for clean energy technologies .
Preparation of Catalysts for Hydrogenation Reactions
It is also used in the preparation of catalysts like di-phenyl sulfide-modified Pd/TiO2 . These catalysts are employed for the hydrogenation of acetylene, a reaction important in the petrochemical industry to remove impurities from ethylene streams .
Development of Porous Coordination Polymers
Palladium(II) nitrate dihydrate is utilized in the development of highly porous coordination polymers like MIL-101. These materials have applications in gas storage, separation, and catalysis due to their large surface areas and tunable pore structures .
Biochemical Research
In proteomics research, this compound is used for the separation of chlorine and iodine . Its role as a biochemical agent is crucial for understanding the structure and function of proteins, which can lead to advancements in medical diagnostics and therapeutics .
Propriétés
IUPAC Name |
palladium(2+);dinitrate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNUQXDQDMSKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O8Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657558 |
Source


|
| Record name | Palladium(2+) nitrate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32916-07-7 |
Source


|
| Record name | Palladium(2+) nitrate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32916-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Palladium(II) nitrate dihydrate in determining lead content using GFAAS?
A1: Palladium(II) nitrate dihydrate acts as a matrix modifier in GFAAS. During GFAAS analysis, the sample is subjected to high temperatures within the graphite furnace to atomize the analyte (lead in this case) []. The matrix modifier, Palladium(II) nitrate dihydrate, helps to stabilize the analyte and reduce its volatility, allowing for a higher ashing temperature without premature loss of the analyte []. This leads to a cleaner signal, improved sensitivity, and more accurate quantification of lead in the sample [].
Q2: How does the concentration of Palladium(II) nitrate dihydrate affect the GFAAS analysis of lead?
A2: The research paper mentions an optimized concentration of 1.0 g/L for Palladium(II) nitrate dihydrate []. This suggests that the concentration of the matrix modifier plays a crucial role in achieving optimal analytical performance. Higher or lower concentrations could lead to decreased sensitivity, increased background noise, or formation of interfering species. Optimization studies are essential to determine the ideal concentration of Palladium(II) nitrate dihydrate for a specific GFAAS application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

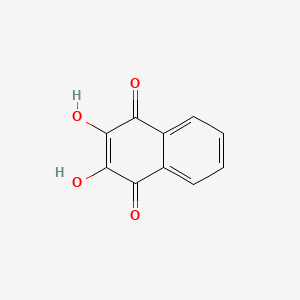

![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
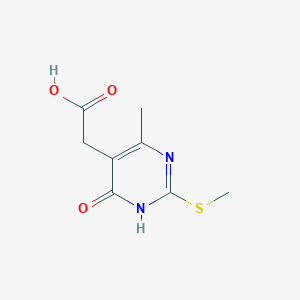
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)


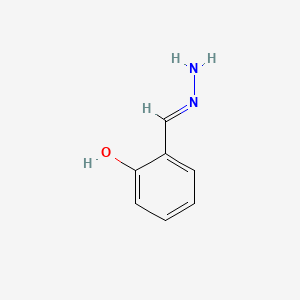



![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
